molecular formula C10H13BrClN B8184176 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B8184176
M. Wt: 262.57 g/mol
InChI Key: OSFXULGYSXHFHM-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a brominated tetrahydroisoquinoline derivative with a methyl substituent at the 3-position. Its hydrochloride salt enhances water solubility, making it suitable for pharmaceutical and biochemical applications. The bromine atom at the 6-position contributes to its electronic and steric properties, while the methyl group may influence metabolic stability and receptor interactions.

Properties

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXULGYSXHFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may interact with dopamine receptors or inhibit the activity of acetylcholinesterase, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

a. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structural Difference : Bromine at the 7-position instead of 4.
  • Impact: Positional isomerism affects molecular interactions.
b. 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structural Features : Bromine at 8-position and fluorine at 6-position.
  • Properties : Fluorine’s electronegativity increases polarity, while bromine adds steric bulk. Molecular weight (266.54 g/mol) and solubility may differ due to halogen interactions .
c. 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
  • Core Structure: Quinoline framework with dimethyl groups at the 4-position.
  • Implications: The quinoline core alters π-π stacking interactions compared to isoquinoline derivatives.

Functional Group Variations

a. 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Substituent : Trifluoromethyl group at 6-position.
  • Advantages : The CF₃ group offers metabolic stability and increased lipophilicity, which may enhance bioavailability compared to bromine .
b. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Salsolinol)
  • Functional Groups : Methoxy groups at 6- and 7-positions.
  • Biological Relevance: Salsolinol is a neuroactive compound that stimulates dopamine neurons. Methoxy groups improve solubility but reduce electrophilic reactivity compared to bromine .
c. 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide
  • Features : Hydroxyl groups at 6- and 7-positions.
  • Activity : Hydroxyl groups enable hydrogen bonding, enhancing interactions with enzymes or receptors. However, reduced stability compared to halogenated derivatives .

Dimeric and Complex Derivatives

a. Bis-tetrahydroisoquinoline Derivatives
  • Structure: 1,1’-(Propane-1,3-diyl)-bis(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) hydrochloride.
  • Impact : Dimeric structures exhibit enhanced binding avidity due to dual interaction sites. The propane bridge introduces conformational flexibility .
b. 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Modification : Aromatic phenyl group at 1-position.
  • Reported LD₅₀ of 280 mg/kg indicates moderate toxicity .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity (Example) Reference
6-Bromo-3-methyl-THIQ·HCl 6-Br, 3-Me ~246.5 (est.) High solubility, moderate steric bulk Antitumor precursor
7-Bromo-3-methyl-THIQ·HCl 7-Br, 3-Me ~246.5 (est.) Altered steric/electronic profile Under investigation
8-Bromo-6-fluoro-THIQ·HCl 8-Br, 6-F 266.54 High polarity, dual halogen effects Not reported
6-Trifluoromethyl-THIQ·HCl 6-CF₃ 235.6 Enhanced metabolic stability Drug development candidate
Salsolinol·HCl 6,7-diOMe 215.7 Neuroactivity, dopamine modulation Neurochemical studies
1-Phenyl-6,7-diOMe-THIQ·HCl 1-Ph, 6,7-diOMe 305.79 Moderate toxicity (LD₅₀ 280 mg/kg) Antitumor screening

Biological Activity

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a chiral organic compound belonging to the tetrahydroisoquinoline family. Its unique structural features, including a bromine atom at the 6th position and a methyl group at the 3rd position, contribute to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12BrClN
  • Molar Mass : 226.11 g/mol
  • CAS Number : 215798-19-9

Structural Characteristics

The compound's bicyclic structure consists of a fused benzene ring and a nitrogen-containing ring. The presence of bromine significantly influences its reactivity and biological interactions due to electronic and steric effects.

Biological Activity

Research indicates that tetrahydroisoquinolines exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline possesses antimicrobial activity against several pathogens .
  • Anticancer Effects : It has been investigated for potential anticancer properties, with some studies indicating its ability to inhibit tumor cell proliferation .
  • Neuroprotective Effects : The compound is being explored for its potential in treating neurodegenerative disorders by modulating neurotransmitter systems such as dopamine and serotonin.

The mechanism of action involves interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter receptors or enzymes, altering their activity and leading to various physiological effects. This modulation can result in changes in mood, cognition, and behavior.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, including 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential
    • In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the tetrahydroisoquinoline scaffold could enhance its anticancer efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey Differences
6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolineChlorine atom instead of bromine
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolineFluorine atom instead of bromine
6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinolineIodine atom instead of bromine

The unique substitution pattern of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline enhances its biological activity compared to its chloro-, fluoro-, or iodo-substituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the isoquinoline backbone and substituent positions (e.g., bromine and methyl groups). High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) is advised for purity assessment, as referenced in pharmacopeial standards for structurally similar tetrahydroisoquinoline derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (expected m/z ~260.6 for C₁₀H₁₁BrN·HCl).

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis or oxidation. Safety data sheets (SDS) for analogous dihydroisoquinoline hydrochlorides recommend using fume hoods, nitrile gloves, and protective eyewear during handling due to potential irritant properties . Avoid prolonged storage; monitor for discoloration or precipitation as degradation indicators.

Q. What synthetic routes are reported for tetrahydroisoquinoline hydrochlorides with bromo substituents?

  • Approach : The Bischler-Napieralski reaction is commonly employed, involving cyclization of β-phenylethylamides using POCl₃ or PCl₅. Bromination can be achieved via electrophilic substitution (e.g., NBS in DMF) or directed ortho-metalation. For example, Hydrastinine Hydrochloride (a structurally related compound) was synthesized using dioxolo-isoquinoline intermediates . Post-synthesis, hydrochloride salt formation is typically done with HCl gas in anhydrous ether.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data across different sources?

  • Strategy : Cross-reference accelerated stability studies (40°C/75% RH for 6 months) with thermogravimetric analysis (TGA) to assess decomposition thresholds. For instance, discrepancies in storage recommendations for dihydroisoquinoline analogs (e.g., conflicting advice on refrigeration vs. room temperature) can be addressed by conducting forced degradation studies under varied conditions and validating results via HPLC-MS .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of this compound?

  • Design : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation with Ru-BINAP complexes. For diastereomeric resolution, co-crystallization with chiral acids (e.g., tartaric acid) has been documented for tetrahydroisoquinoline derivatives in reference standards . Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns.

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic or pharmacokinetic studies?

  • Application : Synthesize deuterated versions (e.g., 6,7-D₆-dimethoxy analogs) to track metabolic pathways using LC-MS/MS. Deuterium incorporation at non-labile positions (e.g., methyl or methoxy groups) minimizes isotopic exchange, as demonstrated in studies on tetrabenazine analogs . This approach enhances detection sensitivity and reduces background noise in in vivo assays.

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Tools : Perform density functional theory (DFT) calculations to map electronic effects of bromine and methyl groups on receptor binding. Molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., monoamine transporters) can predict binding affinities. Validate predictions with in vitro assays measuring IC₅₀ values against relevant biological targets .

Data Presentation

Table 1 : Key Physicochemical Properties of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

PropertyValue/DescriptionReference
Molecular Weight260.56 g/mol
SolubilitySoluble in DMSO, MeOH; sparingly in H₂O
StabilityDegrades above 40°C; sensitive to light
Recommended Storage2–8°C under argon

Table 2 : Common Contaminants in Synthesis Batches

ContaminantSourceMitigation Strategy
Dehydrohalogenation byproductExcess brominating agentsPurify via silica gel chromatography (EtOAc/hexane)
Uncyclized intermediatesIncomplete Bischler-Napieralski reactionOptimize reaction time/temperature

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